molecular formula C16H13ClN2OS2 B5798915 N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide

N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide

Cat. No. B5798915
M. Wt: 348.9 g/mol
InChI Key: LIQFVSYNRPDHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide, also known as CBTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBTA belongs to the family of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide has been shown to inhibit the activity of butyrylcholinesterase and acetylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system. N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Additionally, N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the immune response. N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and proteins, as well as its diverse biological activities. N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide also has some limitations, including its potential toxicity and limited solubility in water. These limitations need to be taken into consideration when designing experiments involving N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide.

Future Directions

There are several future directions for research involving N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide. One potential area of research is the development of N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide-based drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and bacterial infections. Another potential area of research is the elucidation of the mechanism of action of N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide, which could lead to the development of more potent and selective inhibitors of enzymes and proteins. Additionally, the synthesis of N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide involves the reaction of 2-mercaptobenzothiazole with 3-chlorobenzyl chloride and acetic anhydride in the presence of a base catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide by hydrolysis and subsequent recrystallization. The yield of N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide can be optimized by adjusting the reaction conditions, such as the temperature, reaction time, and the ratio of reactants.

Scientific Research Applications

N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide has been shown to exhibit potent inhibitory activity against several enzymes, including butyrylcholinesterase, acetylcholinesterase, and carbonic anhydrase. N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide has also been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-10(20)18-13-5-6-14-15(8-13)22-16(19-14)21-9-11-3-2-4-12(17)7-11/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQFVSYNRPDHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide

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